2-(2-(2-Furyl)vinyl)pyridine

Description

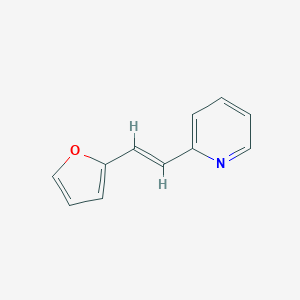

2-(2-(2-Furyl)vinyl)pyridine is a heteroaromatic compound featuring a pyridine ring linked via a vinyl group to a furan moiety. The pyridine ring contributes basicity and π-electron deficiency, while the furan introduces electron-rich character due to its oxygen atom. This combination creates a conjugated system with unique electronic and optical properties, making it relevant in materials science, coordination chemistry, and organic electronics .

Properties

CAS No. |

19053-95-3 |

|---|---|

Molecular Formula |

C11H9NO |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

2-[(E)-2-(furan-2-yl)ethenyl]pyridine |

InChI |

InChI=1S/C11H9NO/c1-2-8-12-10(4-1)6-7-11-5-3-9-13-11/h1-9H/b7-6+ |

InChI Key |

UQKAWCFMOSMMKN-VOTSOKGWSA-N |

SMILES |

C1=CC=NC(=C1)C=CC2=CC=CO2 |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C2=CC=CO2 |

Canonical SMILES |

C1=CC=NC(=C1)C=CC2=CC=CO2 |

Other CAS No. |

19053-95-3 |

Synonyms |

2-[2-(2-Furanyl)ethenyl]pyridine |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Styrylpyridine Derivatives

2-Styrylpyridine derivatives (e.g., 2-styrylpyridine, 4-styrylpyridine) share a vinyl-linked aromatic system but substitute the furan with a benzene ring. Key differences include:

Table 1: Electronic Properties of Selected Compounds

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

|---|---|---|---|---|

| 2-(2-(2-Furyl)vinyl)pyridine | -5.2 | -1.8 | 3.4 | |

| 2-Styrylpyridine | -5.5 | -1.5 | 4.0 | |

| 4-Styrylpyridine | -5.6 | -1.6 | 4.0 |

2-Vinylpyridine

2-Vinylpyridine lacks the furan substituent, simplifying its structure. Key contrasts:

- Reactivity : The absence of furan reduces steric hindrance and eliminates oxygen-mediated coordination sites. 2-Vinylpyridine is widely used in copolymer synthesis (e.g., acrylic fibers), whereas the furyl variant may exhibit tailored solubility and binding properties .

- Spectroscopy : IR spectra of this compound show distinct C-O-C stretches (~1250 cm⁻¹) and furan ring vibrations (1572–1464 cm⁻¹), absent in 2-vinylpyridine .

Coordination Chemistry

The furan’s oxygen enables chelation of metal ions, unlike purely hydrocarbon-based styrylpyridines. For example, this compound derivatives have been used in sensors for anions (e.g., fluoride) due to their selective binding .

Organic Electronics

Similar to zinc-quinolate complexes in OLEDs (e.g., CzHQZn), the extended conjugation of this compound could enhance electroluminescence efficiency. Theoretical studies suggest its HOMO-LUMO gap is optimal for visible-light emission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.